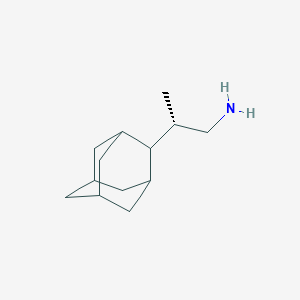

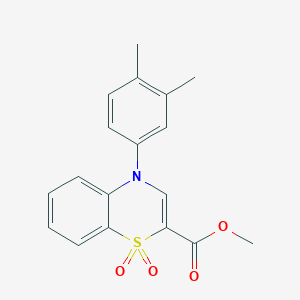

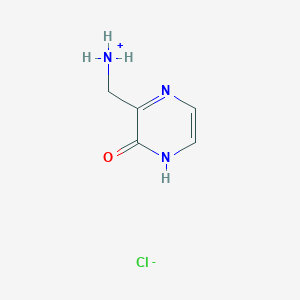

![molecular formula C11H11N3O4S B2808080 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886909-28-0](/img/structure/B2808080.png)

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H11N3O4S and a molecular weight of 281.29. It is a derivative of oxadiazole, a five-membered heterocyclic compound that contains two carbon atoms, one oxygen atom, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms .Scientific Research Applications

Antibacterial and Antienzymatic Potential

- Synthesized derivatives of 1,3,4-oxadiazole and acetamide, including compounds related to N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, have shown promising antibacterial properties against gram-negative and gram-positive bacteria. These compounds also exhibit moderate potential against the lipoxygenase (LOX) enzyme, indicating their potential in anti-inflammatory applications (Nafeesa, Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Synthesis and Evaluation for Antibacterial Activity

- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds were found to be more active against Gram-negative bacterial strains, highlighting their significance in addressing certain bacterial infections (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Antimicrobial Evaluation and Hemolytic Activity

- Research has also been conducted on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole and acetamide for antimicrobial evaluation. These compounds exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria, suggesting their utility in antimicrobial therapies (Khalid, Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Synthesis and Pharmacological Evaluation for Antimicrobial Activity

- N-substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these derivatives show notable antibacterial potential, particularly against both gram-negative and gram-positive bacteria, thereby serving as potential candidates for developing new antimicrobial agents (Siddiqui, Abbasi, Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Synthesis and Biological Screening

- In another study, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and screened for activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). These compounds showed promising activity, especially against acetylcholinesterase, indicating potential applications in neurological disorders or conditions involving cholinesterase inhibition (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Mechanism of Action

Target of Action

The primary target of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can exert antimicrobial and antitumor activities .

Mode of Action

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is hindered, leading to the death of microbial cells or tumor cells .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids. This disruption of the pathway leads to the inhibition of DNA, RNA, and protein synthesis, affecting cell growth and division .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of DHFR by N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to the disruption of DNA, RNA, and protein synthesis. This results in the inhibition of cell growth and division, leading to cell death. Therefore, the compound exhibits antimicrobial and antitumor activities .

Properties

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-3-5-9(6-4-8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQNOBVYLPODPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)

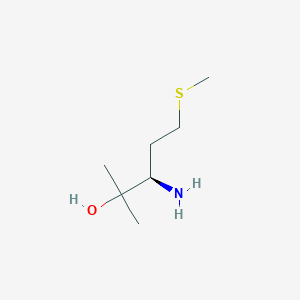

![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)

![(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine](/img/structure/B2808010.png)

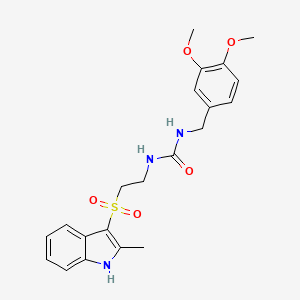

![4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2808011.png)

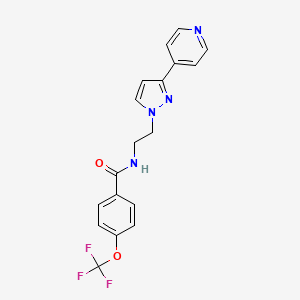

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)